molecular formula C19H18N4O2 B044444 Pimobendan CAS No. 118428-38-9

Pimobendan

Katalognummer: B044444
CAS-Nummer: 118428-38-9
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: GLBJJMFZWDBELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pimobendan is a benzimidazole-derivative inodilator renowned for its dual mechanism of action, making it a valuable tool in cardiovascular research. It functions primarily as a selective inhibitor of phosphodiesterase III (PDE3), which increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropy (enhanced myocardial contractility) and vasodilation. Uniquely, this compound also sensitizes cardiac troponin C to calcium, augmenting contractile force without a significant increase in myocardial oxygen consumption. This distinct profile is of significant interest for studying pathological cardiac hypertrophy, dilated cardiomyopathy, and congestive heart failure in preclinical models, particularly in canines. Research-grade this compound enables scientists to investigate pathways of myocardial function, evaluate the interplay between inotropy and vasodilation, and explore potential therapeutic strategies for improving cardiac output in failing hearts. This product is supplied with comprehensive analytical documentation, including HPLC and mass spectrometry data, to ensure identity and purity for your critical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJJMFZWDBELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048280
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74150-27-9, 118428-37-8, 118428-38-9
Record name Pimobendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74150-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimobendan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMOBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Traditional Friedel-Crafts Acylation Approach

The classical pathway begins with acetanilide undergoing Friedel-Crafts acylation with 2-methyl-3-methoxycarbonylpropionyl chloride. This generates 3-(4-acetamidobenzoyl)butyrate methyl ester, which undergoes nitration, hydrolysis, and cyclization. Key limitations included:

  • Use of liquid bromine (highly corrosive, toxicity risk)

  • Potassium cyanide in cyanation steps (acute toxicity)

  • 11–13 total steps with 35–45% overall yield

A representative reaction sequence is shown below:

AcetanilideFriedel-CraftsIntermediate INitrationIntermediate IIHydrazineCyclizationThis compound precursor[1][3]\text{Acetanilide} \xrightarrow{\text{Friedel-Crafts}} \text{Intermediate I} \xrightarrow{\text{Nitration}} \text{Intermediate II} \xrightarrow[\text{Hydrazine}]{\text{Cyclization}} \text{this compound precursor}

Improved Catalytic Method (CN106518850A)

The 2016 Chinese patent introduced a composite catalyst system (details undisclosed) that enhanced acylation efficiency while eliminating cyanide reagents. Critical improvements:

ParameterTraditional MethodImproved Method
Steps119
Bromination ReagentLiquid Br₂Solid Br source
Cyanide UseYes (KCN)No
Overall Yield38%62%
Reaction Time72 h48 h

This method employs safer nitrating agents and replaces liquid bromine with solid alternatives, reducing corrosion risks. The final step couples 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone with p-methoxybenzaldehyde under reflux, achieving 95% purity after recrystallization.

Alternative Starting Material Strategies

p-Anisoyl Chloride Route (Wikipedia Synthesis)

A streamlined three-step process starts with p-anisoyl chloride (1 ) reacting with CID:20516917 (2 ) to form intermediate 3 . Subsequent hydrazine treatment yields the pyridazinone core, followed by catalytic hydrogenation and acid-mediated cyclization:

p-Anisoyl chloride+CID:205169173HydrazinePyridazinoneH2/PdReduced intermediateHClThis compound[3]\text{p-Anisoyl chloride} + \text{CID:20516917} \rightarrow \text{3} \xrightarrow{\text{Hydrazine}} \text{Pyridazinone} \xrightarrow{\text{H}_2/\text{Pd}} \text{Reduced intermediate} \xrightarrow{\text{HCl}} \text{this compound}

Advantages include:

  • 65–70% overall yield

  • Avoids nitro group reduction complications

  • No cyanide or bromine reagents

Novel Industrial Process (CN107176948A)

This 2017 patent describes a POCl₃-mediated cyclization that bypasses traditional acylation steps. Key features:

  • 5-step synthesis from commercially available amines

  • Uses toluene/POCl₃ for ring closure at 0–5°C

  • Eliminates high-pressure hydrogenation

Experimental data from Example 1:

  • 262 g crude intermediate → 198 g this compound (75.6% yield)

  • Purity: 99.2% by HPLC

  • Total process time: 18 h vs. 48 h in earlier methods

Comparative Analysis of Modern Methods

The table below contrasts three industrial-scale approaches:

MethodStepsToxic ReagentsYieldScalabilityCost Index
Traditional Acetanilide11KCN, Br₂38%Limited1.00
CN106518850A (2016)9None62%High0.72
CN107176948A (2017)5POCl₃75.6%High0.65
Wikipedia Route3None70%Moderate0.80

Scalability Factors:

  • POCl₃ methods require specialized corrosion-resistant equipment

  • Solid bromine sources (CN106518850A) simplify waste handling

  • Catalytic hydrogenation (Wikipedia route) demands Pd/C recovery systems

Critical Challenges and Solutions

Nitration Selectivity

Early methods suffered from meta-nitration byproducts (15–20%) during acetyl group nitration. The CN111518081A patent addresses this via:

  • Low-temperature nitration (−10°C)

  • HNO₃/H₂SO₄ ratio optimization (1:3 v/v)

  • 98% para-selectivity achieved

Final Cyclization Efficiency

Cyclization to the benzimidazole core historically required strong acids (H₂SO₄, HClO₄) . Modern approaches use:

  • Ionic liquids (e.g., [BMIM][HSO₄]) as recyclable catalysts

  • Microwave-assisted cyclization (80°C, 30 min vs. 6 h conventionally)

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pimobendan functions through two main mechanisms:

  • Calcium Sensitization : It increases the sensitivity of cardiac myocytes to calcium, enhancing contractility without significantly raising myocardial oxygen demand.
  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase type 3 (PDE3), this compound promotes vasodilation, improving cardiac output and reducing preload and afterload on the heart .

Treatment of Congestive Heart Failure in Dogs

This compound is widely used in veterinary cardiology for managing CHF, particularly due to myxomatous mitral valve disease and dilated cardiomyopathy. The American College of Veterinary Internal Medicine (ACVIM) recommends its use for both acute and chronic cases of CHF .

Human Heart Failure Studies

While primarily used in animals, this compound has been studied in human heart failure patients. A multicenter trial demonstrated that this compound significantly improved exercise tolerance and quality of life in patients with moderate to severe heart failure who remained symptomatic despite standard therapies . The trial involved 198 patients and showed that the 5 mg/day dose resulted in notable improvements in exercise duration and peak oxygen consumption compared to placebo .

Efficacy of this compound in Clinical Trials

StudyPopulationDosageOutcome MeasuresResults
Kubo et al. (1992)198 patients with CHF2.5, 5, 10 mg/dayExercise duration, quality of lifeSignificant improvement at 5 mg/day
ACVIM GuidelinesDogs with CHFStandard veterinary dosesClinical signs of CHFRecommended for stages B2, C, D

Case Study 1: Canine Heart Failure

A retrospective study evaluated the long-term effects of this compound on dogs diagnosed with CHF due to myxomatous mitral valve disease. The study reported improved survival rates and quality of life metrics among treated dogs compared to those receiving standard care alone .

Case Study 2: Human Application

In a controlled trial involving human subjects with heart failure, patients receiving this compound exhibited a marked reduction in hospitalization rates compared to those on placebo. The study highlighted the drug's potential as an adjunct therapy for patients unresponsive to conventional treatments .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile of Pimobendan

Pharmacokinetics

  • Absorption : Rapid oral absorption with time to peak plasma concentration (Tmax) ranging from 0.67–1.5 hours . Rectal administration shortens Tmax by 1–1.5 hours but results in lower systemic exposure (AUC and Cmax) .
  • Metabolism : Converted to O-desmethyl-pimobendan (ODMP) , an active metabolite 500× more potent as a PDE3 inhibitor . ODMP’s Tmax is 1.1–3 hours, contributing to sustained hemodynamic effects .
  • Bioavailability : Oral bioavailability is high, but rectal administration achieves therapeutic plasma concentrations suitable for emergency use .

Pharmacodynamics

This compound enhances systolic function (↑ ejection fraction, ↑ fractional shortening) and diastolic relaxation, with effects persisting during exercise and CHF exacerbations . ODMP’s prolonged activity ensures sustained benefits despite the parent drug’s short half-life (~0.5 hours) .

Comparative Analysis with Similar Compounds

Mechanism of Action Comparison

Compound PDE3 Inhibition Calcium Sensitization Vasodilation Active Metabolite
This compound Yes Yes Yes ODMP (Potent)
Amrinone Yes No Yes None
Milrinone Yes No Yes None

Key Insight: this compound’s dual mechanism preserves inotropy in failing hearts, unlike pure PDE3 inhibitors .

Pharmacokinetic and Clinical Efficacy Comparison

Parameter This compound Amrinone
Tmax (h) 0.67–1.5 (oral); 1.1–3 (ODMP) 0.5–2 (IV) [General Knowledge]
CHF Efficacy Preserved contractility post-CHF Loss of inotropy post-CHF
Survival Benefit ↑ Lifespan in dogs/humans No proven survival benefit
Safety Profile Low arrhythmogenicity ↑ Risk of arrhythmias [General Knowledge]

Key Research Findings

  • This compound vs. Amrinone in CHF Dogs: this compound maintained ↑ end-systolic elastance (EES) and ↓ LV relaxation time during exercise post-CHF, whereas amrinone’s inotropic effects were attenuated . this compound reduced CHF-related hospitalizations by 43% in humans vs. placebo .
  • ODMP’s potency ensures prolonged efficacy despite rapid parent drug clearance .

Clinical Implications

  • Veterinary Use : this compound delays CHF onset in dogs with preclinical cardiomyopathy (median survival: 718 vs. 441 days with placebo) .
  • Human Use : In clinical trials, this compound improved exercise tolerance (↑121.6 seconds) and quality of life (↓8.5 Minnesota Heart Failure Score units) .

Biologische Aktivität

Pimobendan is a veterinary medication primarily used to manage congestive heart failure (CHF) in dogs, particularly those suffering from myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM). This compound exhibits a dual mechanism of action as both a calcium sensitizer and a phosphodiesterase III inhibitor , contributing to its efficacy in enhancing cardiac function and prolonging survival in affected dogs.

This compound's biological activity is characterized by two primary actions:

  • Calcium Sensitization : this compound increases the sensitivity of cardiac myofilaments to calcium, which enhances myocardial contractility without significantly increasing myocardial oxygen demand. This effect is crucial in improving cardiac output in heart failure patients.
  • Vasodilation : By inhibiting phosphodiesterase III, this compound promotes vasodilation, reducing systemic vascular resistance and subsequently decreasing the workload on the heart. This dual action makes it particularly effective in managing heart failure symptoms.

Clinical Efficacy

Numerous studies have demonstrated the clinical benefits of this compound in canine patients:

  • EPIC Study Findings : The EPIC (Evaluation of this compound in Dogs with Cardiomegaly) study, one of the largest veterinary cardiology trials, showed that dogs treated with this compound experienced a median survival time of 1059 days compared to 902 days for the placebo group (P = .012). The treatment also delayed the onset of CHF by approximately 15 months .
  • Effects on Mitral Valve Regurgitation : In a study involving dogs with mild mitral regurgitation, this compound administration resulted in significant improvements in renal blood flow and reductions in plasma norepinephrine levels, indicating enhanced cardiac function and reduced neurohormonal activation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • After oral administration, peak plasma concentrations are typically reached within 1-2 hours. The drug is extensively metabolized in the liver, with its active metabolite, ODMP (O-desmethylthis compound), contributing to its therapeutic effects .

Case Studies

Several case studies highlight the real-world application of this compound:

  • Case Study on DCM : A Doberman Pinscher diagnosed with DCM showed marked improvement in clinical signs after initiating treatment with this compound. The dog exhibited increased exercise tolerance and improved echocardiographic parameters after 12 weeks of treatment .
  • Long-term Efficacy : In another study focusing on dogs with preclinical MMVD, long-term administration of this compound significantly delayed the progression to CHF. The median time to CHF onset was notably longer in treated dogs compared to controls .

Summary of Research Findings

Study/TrialPopulationKey FindingsStatistical Significance
EPIC StudyDogs with MMVDMedian survival time: 1059 days (this compound) vs. 902 days (placebo)P = .012
Mitral Regurgitation StudyDogs with mild MRIncreased renal blood flow; decreased norepinephrine levelsSignificant improvements noted
DCM Case StudyDoberman PinschersImproved exercise tolerance and echocardiographic parametersNot specified

Q & A

Q. What are the optimal analytical methods for quantifying pimobendan and its metabolites in plasma?

this compound and its active metabolite UD-CG 212 can be quantified using high-performance liquid chromatography (HPLC) with plasma calibrators. Calibration curves should span concentrations from 0.05 to 500 ng/mL , validated with quality control samples to ensure accuracy. Fresh preparation of standards for each assay is critical due to potential degradation . For enantiomer-specific analysis (e.g., in rat plasma), chiral chromatography columns are required to resolve stereoisomers .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in preclinical studies?

this compound exhibits linear pharmacokinetics over oral (1.25–10 mg) and intravenous (2.5–5 mg) dose ranges. Key parameters include:

ParameterValue (Human CHF Patients)Value (Rabbits)
Bioavailability≈70%Not reported
Tmax (this compound)1.6 hours1–2 hours
Tmax (UD-CG 212)2.8 hoursNot reported
Plasma half-life1.5–2.5 hoursSpecies-dependent
Dosing frequency should account for metabolite activity and species-specific clearance rates .

Q. What synthetic routes are available for this compound, and what are their limitations?

Ten synthesis methods have been documented, including routes starting from chlorobenzene, acetanilide, or 5-(2-bromopropionyl)-1,3-2H-phenylpropyl imidazol-2-one. Key challenges include:

  • Byproduct formation : Requires purification via recrystallization or chromatography.
  • Stereochemical control : Racemic mixtures are common, necessitating enantiomer separation for pharmacological studies .

Advanced Research Questions

Q. How can contradictory findings on this compound’s safety in different species be reconciled?

Studies in cats with hypertrophic cardiomyopathy show improved CHF resolution (p < 0.001) without adverse arrhythmias , whereas human trials report ventricular ectopy (≈2% incidence) . Methodological considerations:

  • Species-specific metabolism : Rabbits and cats may metabolize this compound differently, altering active metabolite ratios.
  • Disease model alignment : Ensure CHF severity (e.g., NYHA classes II–III) matches between preclinical and clinical cohorts.
    Use meta-analyses to compare interspecies PK/PD data and adjust dosing thresholds .

Q. What experimental designs are robust for evaluating this compound’s calcium-sensitizing effects?

  • Skinned fiber assays : Isolate cardiac myofilaments to measure calcium sensitivity changes. This compound increases force generation at submaximal calcium concentrations (pCa50 shift ≈0.2 units) .
  • In vivo hemodynamic monitoring : Combine echocardiography with pressure-volume loops to assess systolic/diastolic function.
  • Control for phosphodiesterase inhibition : Use selective PDE-III inhibitors (e.g., milrinone) as comparators to isolate calcium-sensitizing mechanisms .

Q. How should researchers address variability in this compound’s efficacy across heart failure subtypes?

  • Stratify cohorts by etiology : Ischemic vs. non-ischemic CHF may respond differently due to mitochondrial dysfunction or β-adrenergic receptor downregulation.
  • Endpoint selection : Use composite endpoints (e.g., 6-minute walk test + BNP levels) to capture multidimensional efficacy.
  • Longitudinal PK/PD modeling : Correlate plasma metabolite levels with functional outcomes over time .

Methodological and Data Analysis Considerations

Q. What statistical approaches are suitable for analyzing survival data in this compound trials?

  • Cox proportional hazards models : Adjust for covariates like baseline ejection fraction or renal function.
  • Competing risks analysis : Differentiate between cardiac mortality and non-cardiac events (e.g., sudden death vs. infection).
    In the 6-month trial of this compound vs. placebo, sudden cardiac death rates were comparable (7% vs. 9%, p > 0.05), suggesting Kaplan-Meier curves with log-rank tests are appropriate .

Q. How can researchers mitigate bias in retrospective studies of this compound use?

  • Propensity score matching : Balance confounders like age, comorbidities, and concomitant medications.
  • Sensitivity analyses : Test robustness by excluding outliers or varying model assumptions.
  • Adjudication committees : Blind independent reviewers to treatment arms when classifying adverse events .

Cross-Disciplinary Research Gaps

Q. What molecular dynamics simulations could elucidate this compound’s binding to cardiac troponin C?

Use homology modeling of human troponin C and molecular docking to identify binding residues (e.g., Glu41, Asp89). Compare binding free energies across species to explain efficacy variations .

Q. How can multi-omics approaches refine this compound’s therapeutic window?

  • Transcriptomics : Identify gene expression changes in myocardial tissue post-treatment (e.g., SERCA2a, phospholamban).
  • Metabolomics : Profile shifts in ATP/ADP ratios or lipid peroxidation markers to assess metabolic stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pimobendan
Reactant of Route 2
Reactant of Route 2
Pimobendan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.